4-(methylthio)-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability .Scientific Research Applications
Synthesis and Characterization
- The compound 4-(methylthio)-N-(4-nitrophenyl)benzamide can be synthesized through various chemical processes. For instance, a related compound, N-{[(4-nitrophenyl)amino]methyl}benzamide, was synthesized from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media, characterized using NMR and FTIR spectroscopy (Buzarevski, Mikhova, & Popovski, 2014).
Antimicrobial Properties
- Benzamide derivatives, including those structurally similar to this compound, have been tested for antimicrobial properties. For example, acylthiourea derivatives of benzamides showed activity against various bacterial and fungal strains (Limban et al., 2011).
Corrosion Inhibition
- Some benzamide derivatives exhibit properties as corrosion inhibitors. A study on N-Phenyl-benzamide derivatives indicated their effectiveness in inhibiting acidic corrosion of mild steel, an application that could be relevant for this compound as well (Mishra et al., 2018).
Enzyme Inhibition
- Derivatives of benzamides have been used to synthesize compounds that inhibit carbonic anhydrase, an enzyme crucial in various biological processes. This suggests potential research applications for this compound in enzymology or medicinal chemistry (Ulus et al., 2013).
Materials Science Applications
- In materials science, benzamides are used for the synthesis of polymers and copolymers with specific properties. For example, poly(arylene ether amide)s with trifluoromethyl groups were synthesized from a benzamide derivative, indicating potential applications in advanced materials development (Lee & Kim, 2002).
Spectroscopic Studies
- The vibrational frequencies and other spectroscopic properties of benzamide derivatives are subjects of study, which can contribute to a deeper understanding of the molecular structure and characteristics of similar compounds (Yohannan et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylsulfanyl-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-8-2-10(3-9-13)14(17)15-11-4-6-12(7-5-11)16(18)19/h2-9H,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVRAFXOYWKADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.